molecular formula C6H12OS B13517254 5-(Methylsulfanyl)pent-1-en-3-ol

5-(Methylsulfanyl)pent-1-en-3-ol

Cat. No.: B13517254
M. Wt: 132.23 g/mol
InChI Key: NLTZQRVDJAZLSZ-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)pent-1-en-3-ol is a chemical compound with the molecular formula C6H12OS. It is a clear, pale liquid with a molecular weight of 132.2 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)pent-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of 5-bromo-1-pentene with sodium methylthiolate in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)pent-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methylsulfanyl)pent-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)pent-1-en-3-ol involves its interaction with various molecular targets and pathways. One notable pathway is the methionine salvage pathway, where the compound is converted to 1,2-dihydroxy-5-(methylsulfanyl)pent-1-en-3-one by the enzyme acireductone synthase. This intermediate can then undergo further reactions to produce formate, carbon monoxide, and other metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)pent-1-en-3-ol is unique due to its methylsulfanyl group, which imparts distinct reactivity and selectivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

5-methylsulfanylpent-1-en-3-ol

InChI

InChI=1S/C6H12OS/c1-3-6(7)4-5-8-2/h3,6-7H,1,4-5H2,2H3

InChI Key

NLTZQRVDJAZLSZ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C=C)O

Origin of Product

United States

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